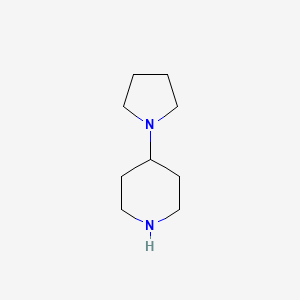
1-(Chloromethyl)-2-(phenylmethyl)benzene
描述
1-(Chloromethyl)-2-(phenylmethyl)benzene is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a chloromethyl group attached to a benzene ring, which is further substituted with a phenylmethyl (benzyl) group. This structure provides multiple reactive sites that can be exploited in various chemical reactions, making it a valuable scaffold for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in several studies. For instance, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) complex leads to the formation of indene derivatives, showcasing the reactivity of the chloromethyl group in transition metal-catalyzed processes . Additionally, the synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene through a three-step reaction sequence, including a key SnCl4-mediated benzannulation, indicates the potential for constructing elaborate structures from chloromethylated precursors .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(Chloromethyl)-2-(phenylmethyl)benzene has been elucidated using various spectroscopic techniques. For example, the half-sandwich rhodium/iridium(III) complexes designed with 1,2-bis(phenylchalcogenomethyl)benzene ligands have been characterized by HR-MS, 1H, 13C{1H}, and 77Se{1H} NMR spectra, and their structures confirmed by X-ray crystallography . This highlights the importance of advanced analytical methods in understanding the geometry and electronic environment of such compounds.
Chemical Reactions Analysis
The chemical reactivity of the chloromethyl group in these compounds is a key feature that enables a variety of transformations. The aforementioned indene synthesis and the transfer hydrogenation reactions catalyzed by rhodium/iridium complexes are examples of the diverse chemical reactions that can be facilitated. Moreover, the formation of a chiral cyclometallated complex from a palladium complex with a related ligand structure demonstrates the potential for enantioselective synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Chloromethyl)-2-(phenylmethyl)benzene and related compounds are influenced by their molecular structure. The crystal structure of cis-[1,2-bis(phenylthiomethyl)benzene]dichloroplatinum(II)·0.5acetonitrile, for example, reveals a distorted square planar geometry around the platinum center, with weak interactions leading to supramolecular quasi-dimer formation in the crystal lattice . These structural details can affect solubility, stability, and reactivity, which are crucial for practical applications in synthesis.
科学研究应用
Electrophilic Substitution
- Application Summary : “1-(Chloromethyl)-2-(phenylmethyl)benzene” can be involved in a process known as electrophilic substitution, specifically the Friedel-Crafts alkylation of benzene . This reaction involves the substitution of a hydrogen atom on the benzene ring with an alkyl group .
- Methods of Application : The reaction involves treating benzene with a chloroalkane (like chloromethane) in the presence of an aluminium chloride catalyst . The electrophile (CH3+) is formed by the reaction between the chloromethane and the aluminium chloride catalyst .
- Results or Outcomes : The result of this reaction is the formation of methylbenzene, which is more reactive than the original benzene . Further substitutions can occur, leading to the formation of (chloromethyl)benzene .
Electrophilic Aromatic Substitution
- Application Summary : Electrophilic aromatic substitution (EAS) is a widely researched transform in synthetic organic chemistry . “1-(Chloromethyl)-2-(phenylmethyl)benzene” could potentially be involved in such reactions.
- Methods of Application : The specifics of the EAS process can vary, but it generally involves the substitution of a hydrogen atom on an aromatic ring with an electrophile .
Friedel-Crafts Alkylation
- Application Summary : “1-(Chloromethyl)-2-(phenylmethyl)benzene” can be used in Friedel-Crafts alkylation, a type of electrophilic aromatic substitution reaction .
- Methods of Application : The reaction involves treating benzene with a chloroalkane (like chloromethane) in the presence of an aluminium chloride catalyst . The electrophile (CH3+) is formed by the reaction between the chloroalkane and the aluminium chloride catalyst .
- Results or Outcomes : The result of this reaction is the formation of methylbenzene, which is more reactive than the original benzene . Further substitutions can occur, leading to the formation of (chloromethyl)benzene .
Multiple Substitution
- Application Summary : “1-(Chloromethyl)-2-(phenylmethyl)benzene” can undergo multiple substitution reactions when exposed to ultraviolet light .
- Methods of Application : When a mixture of methylbenzene and chlorine is exposed to ultraviolet light, a substitution reaction occurs in the methyl group . All the hydrogens in the methyl group can in turn be replaced by chlorine atoms .
- Results or Outcomes : The products of this reaction could be any of (chloromethyl)benzene, (dichloromethyl)benzene, or (trichloromethyl)benzene .
Halogenation of Benzene
- Application Summary : “1-(Chloromethyl)-2-(phenylmethyl)benzene” can be used in the halogenation of benzene, a type of electrophilic substitution reaction .
- Methods of Application : The reaction involves treating benzene with chlorine or bromine in the presence of a catalyst, such as aluminium chloride or iron .
- Results or Outcomes : The result of this reaction is the formation of halogenated benzene .
Multiple Substitution in Methylbenzene and Chlorine Reaction
- Application Summary : When a mixture of methylbenzene and chlorine is exposed to ultraviolet light, a substitution reaction occurs in the methyl group and the organic product is (chloromethyl)benzene .
- Methods of Application : The reaction doesn’t stop there, and all the hydrogens in the methyl group can in turn be replaced by chlorine atoms .
- Results or Outcomes : The products of this reaction could be any of (chloromethyl)benzene, (dichloromethyl)benzene, or (trichloromethyl)benzene .
属性
IUPAC Name |
1-benzyl-2-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCDKGCUDQLTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226073 | |
| Record name | 1-(Chloromethyl)-2-(phenylmethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-(chloromethyl)benzene | |
CAS RN |
7510-28-3 | |
| Record name | 1-(Chloromethyl)-2-(phenylmethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7510-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-2-(phenylmethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007510283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7510-28-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Chloromethyl)-2-(phenylmethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-2-(phenylmethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(CHLOROMETHYL)-2-(PHENYLMETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49PL4DM3QJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



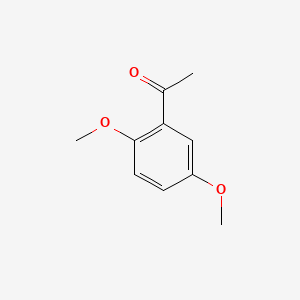
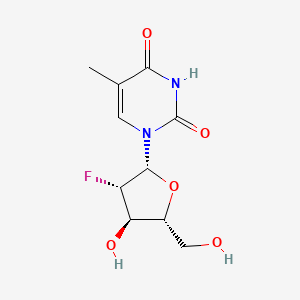
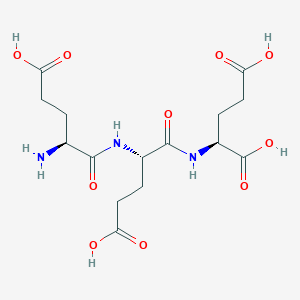
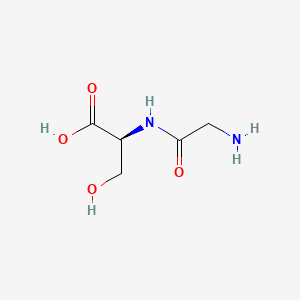
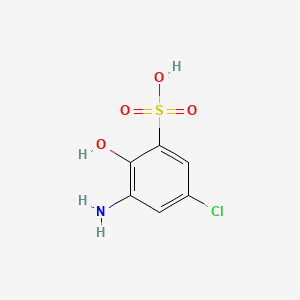
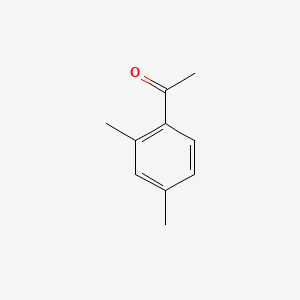
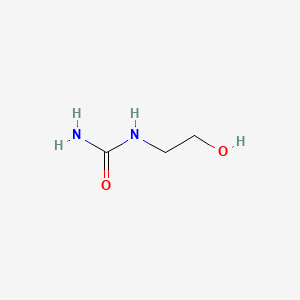
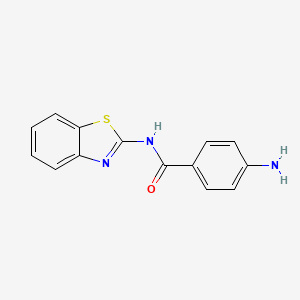
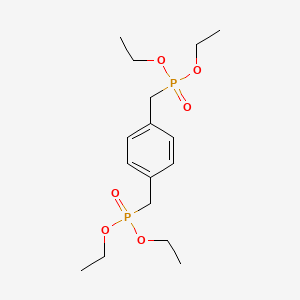
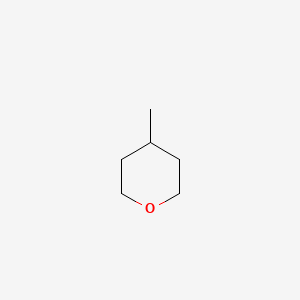
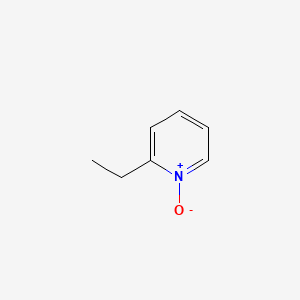
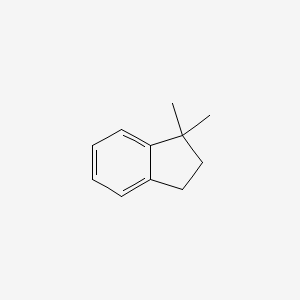
![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-](/img/structure/B1329402.png)
